1,1-Dioxido-2,3-dihydro-3-thienyl acetate
Description
Contextualization within Thiophene (B33073) Derivatives and Sulfone Chemistry
Thiophene, a sulfur-containing aromatic heterocycle, is a fundamental building block in organic chemistry, known for its resemblance to benzene (B151609) in terms of aromatic character and reactivity. britannica.com Its derivatives are integral components in pharmaceuticals, agrochemicals, and materials science. taylorandfrancis.com The oxidation of the sulfur atom in a thiophene or its partially saturated analogues, such as dihydrothiophene, dramatically alters the molecule's electronic properties and reactivity.
The resulting sulfone group is a strong electron-withdrawing moiety, which deactivates the ring towards electrophilic substitution but activates adjacent carbon atoms for nucleophilic attack. wikipedia.org In the case of dihydrothiophene sulfones, the presence of the double bond in conjugation with the sulfone group creates a reactive system that can participate in a variety of chemical transformations. These compounds are no longer aromatic, and their chemistry is largely dictated by the interplay between the sulfone and the alkene functionality. thieme-connect.de
Historical Development and Emerging Significance of Dihydrothiophene Sulfones
The chemistry of organosulfur compounds has a rich history, with the discovery and characterization of various sulfur-containing functional groups shaping the landscape of modern organic synthesis. wikipedia.org Sulfones, in particular, have been recognized for their stability and their utility as versatile synthetic intermediates. wikipedia.org The development of methods for the synthesis of cyclic sulfones, including dihydrothiophene dioxides, has been an area of continuous research.
Initially, the focus was on understanding the fundamental reactivity of these compounds. More recently, the significance of dihydrothiophene sulfones has grown due to their application as precursors in the synthesis of complex molecules. They can serve as masked dienes in Diels-Alder reactions, where the sulfone group is extruded as sulfur dioxide upon heating, leading to the formation of new carbon-carbon bonds and cyclic systems. thieme-connect.de This reactivity has made them valuable tools in the construction of intricate molecular architectures. The ongoing exploration of their chemical properties continues to unveil new synthetic possibilities and applications.
Detailed Research Findings
While specific, detailed research findings exclusively on the synthesis of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate (B1210297) are not extensively documented in readily available literature, its preparation can be inferred from established synthetic methodologies for related compounds. A plausible and common route involves the oxidation of a suitable precursor followed by functional group manipulation.
One logical synthetic approach would be the oxidation of a 3-substituted-2,3-dihydrothiophene. For instance, the synthesis could potentially start from 3-thienyl acetate. This precursor could be subjected to partial reduction to yield 3-acetoxy-2,3-dihydrothiophene, which would then undergo oxidation of the sulfur atom to the sulfone. Common oxidizing agents for converting thioethers to sulfones include hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org
The reactivity of the double bond in 2,3-dihydrothiophene-1,1-dioxides is a key feature. These compounds can act as dienophiles in Diels-Alder reactions, where the double bond reacts with a conjugated diene. The resulting cycloadduct can then undergo further transformations.
Below are interactive data tables summarizing the key properties of the title compound and related precursors.
Table 1: Physicochemical Properties of 1,1-Dioxido-2,3-dihydro-3-thienyl Acetate nih.gov
| Property | Value |
| IUPAC Name | (1,1-dioxo-2,3-dihydrothiophen-3-yl) acetate |
| CAS Number | 86597-94-6 |
| Molecular Formula | C₆H₈O₄S |
| Molecular Weight | 176.19 g/mol |
| Canonical SMILES | CC(=O)OC1C=CS(=O)(=O)C1 |
| InChI Key | GMZDXBCNTLVHQE-UHFFFAOYSA-N |
Table 2: Properties of Key Precursor Molecules nist.govwikipedia.orgchemicalbook.com
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 3-Thienyl acetate | C₆H₆O₂S | 142.18 | Potential starting material |
| 2,3-Dihydrothiophene | C₄H₆S | 86.16 | Parent dihydrothiophene |
| 2,3-Dihydrothiophene-1,1-dioxide | C₄H₆O₂S | 118.15 | Core sulfone structure |
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c1-5(7)10-6-2-3-11(8,9)4-6/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZDXBCNTLVHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CS(=O)(=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86597-94-6 | |
| Record name | 1,1-Dioxido-2,3-dihydro-3-thienyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086597946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC160587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 1,1 Dioxido 2,3 Dihydro 3 Thienyl Acetate and Analogues
Established Synthetic Routes to 1,1-Dioxido-2,3-dihydro-3-thienyl Acetate (B1210297)
The traditional synthesis of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate typically involves a two-step process: the oxidation of a suitable thiophene (B33073) precursor followed by an esterification reaction.
Oxidation and Esterification Approaches for Thienyl Derivatives
The foundational method for synthesizing thiophene-1,1-dioxides is the oxidation of the corresponding thiophene. utexas.edu This transformation is crucial as it converts the aromatic thiophene ring into a non-aromatic unsaturated sulfone, which then acts as a reactive dienophile and Michael acceptor in further reactions. utexas.edu
A common route involves the oxidation of a 3-hydroxythiophene derivative or its protected form. The direct oxidation of thiophenes can be achieved using various oxidizing agents. Organic peracids, such as meta-chloroperbenzoic acid (m-CPBA), are frequently employed for this purpose. utexas.edu The reaction with m-CPBA can lead to the formation of thiophene 1-oxides as intermediates, which are then further oxidized to the more stable 1,1-dioxides. researchgate.netresearchtrends.net The stability of the intermediate thiophene S-oxide can be influenced by the presence of acids, which may complex with the S-oxide and modulate its reactivity towards further oxidation. mdpi.org
Hydrogen peroxide is another widely used oxidant, often in the presence of a catalyst to enhance its efficacy. nih.gov For instance, methyltrioxorhenium(VII) (MTO) has been shown to effectively catalyze the oxidation of thiophene derivatives to their corresponding sulfones using hydrogen peroxide. nih.govacs.org The reaction proceeds stepwise, with the formation of a sulfoxide (B87167) intermediate. nih.govacs.org The rate of oxidation to the sulfone can be influenced by the electronic properties of the substituents on the thiophene ring. nih.gov
Once the 1,1-dioxido-2,3-dihydro-3-thienol is obtained, the final step is esterification to introduce the acetate group. This is a standard transformation in organic synthesis and can be accomplished by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acylation catalyst.
Advanced and Catalytic Synthesis of Sulfone-Containing Thiophene Derivatives
To overcome the limitations of traditional methods, which can sometimes require harsh conditions or stoichiometric reagents, advanced catalytic approaches have been developed for the synthesis of sulfone-containing thiophenes.
Metal-Catalyzed Coupling Reactions in Sulfone Formation
Transition-metal catalysis has emerged as a powerful tool for the construction of C-S bonds and the formation of sulfones. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective in forming sulfones. One approach involves a three-component coupling of an aryl or heteroaryl halide, a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an organometallic reagent. nih.gov This method allows for the convergent synthesis of a wide array of sulfones. nih.gov Another palladium-catalyzed route is the coupling of sulfinic acid salts with aryl or vinyl halides. nih.gov The choice of ligand, such as XantPhos, can be critical for the success of these reactions.
Copper-Catalyzed Reactions: Copper-catalyzed methods are also prevalent for synthesizing sulfones. A common strategy is the coupling of (hetero)aryl halides with sulfinate reagents. acs.org For instance, the reaction of (hetero)aryl iodides with sodium 1-methyl 3-sulfinopropanoate (SMOPS) in the presence of a copper catalyst provides a route to β-ester (hetero)aryl sulfones. acs.org These reactions can often be performed under mild, base-free conditions. acs.org Copper catalysts have also been employed in the domino synthesis of multi-substituted benzo[b]thiophenes, which can be subsequently oxidized to the corresponding sulfones. rsc.org
Ruthenium-Catalyzed Oxidation: Ruthenium complexes, such as RuCl2(PPh3)3, have been investigated as catalysts for the oxidation of sulfides to sulfones. capes.gov.br Ruthenium tetroxide, generated in situ, is a powerful oxidant for this transformation. capes.gov.br These catalytic systems can offer high selectivity and efficiency under specific reaction conditions. osti.gov
Table 1: Comparison of Metal Catalysts in Sulfone Synthesis
| Metal Catalyst | Typical Reaction | Advantages | Disadvantages |
| Palladium | Cross-coupling of aryl halides, SO2 surrogate, and organometallic reagent | High efficiency, broad substrate scope | Can require specialized ligands and additives |
| Copper | Coupling of aryl halides with sulfinate reagents | Mild reaction conditions, often base-free | May require an excess of reagents in some cases |
| Ruthenium | Catalytic oxidation of thioethers | High selectivity for sulfone formation | Can be expensive, may require co-oxidants |
Aerobic Oxidation Strategies for Sulfone Synthesis
The use of molecular oxygen from the air as the terminal oxidant represents a highly attractive and environmentally benign approach for sulfone synthesis. While direct aerobic oxidation of thiophenes to their dioxides can be challenging, catalytic systems are being developed to facilitate this transformation. For instance, the oxidation of thiols to disulfides can be achieved using air as the oxidant in the presence of a recyclable heterogeneous catalyst like Preyssler's catalyst (H14[NaP5W30O110]). mdpi.com While not a direct synthesis of sulfones from thiophenes, it highlights the potential of aerobic oxidation in sulfur chemistry. Further research is focused on developing catalysts that can directly activate oxygen for the selective oxidation of the sulfur atom in the thiophene ring to the sulfone state.
C-H Functionalization Methodologies for Dioxido Thiophenes
Direct C-H functionalization is a powerful strategy for the synthesis and derivatization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. While the C-H functionalization of thiophene itself is well-established, its application to thiophene-1,1-dioxides is an emerging area. The electron-withdrawing nature of the sulfone group deactivates the ring, making C-H functionalization more challenging. However, specialized catalytic systems are being developed to address this. For example, palladium-catalyzed C-H arylation has been applied to thieno-pyridines and related heterocycles, demonstrating the feasibility of functionalizing the thiophene ring system. researchtrends.net These methods could potentially be adapted for the synthesis of substituted 1,1-dioxido-2,3-dihydro-3-thienyl acetate analogs.
Green Chemistry Approaches and Sustainable Synthesis Protocols, including Catalyst Design and Reusability
The principles of green chemistry are increasingly being applied to the synthesis of sulfones, focusing on the use of environmentally benign reagents, solvents, and recyclable catalysts.
A key aspect of green sulfone synthesis is the use of hydrogen peroxide as an oxidant, as its only byproduct is water. researchgate.netrsc.org The oxidation of sulfides to sulfones using aqueous hydrogen peroxide can be effectively catalyzed by various heterogeneous catalysts. rsc.org For example, carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been shown to be an efficient and recyclable nanocatalyst for the selective oxidation of sulfides to sulfones under solvent-free conditions. rsc.org The catalyst can be recovered and reused multiple times without a significant loss of activity. rsc.org
The use of solid acid catalysts like Amberlyst 15 in conjunction with hydrogen peroxide and acetic acid also provides a greener route for sulfone synthesis. researchgate.net Furthermore, the development of catalysts based on metal oxides supported on materials like layered double hydroxides is being explored for oxidative desulfurization processes, with a focus on catalyst recyclability. researchgate.net
The design of recyclable catalysts is a cornerstone of sustainable synthesis. For instance, zinc catalysts used in condensation reactions have been shown to be recyclable with high efficiency. researchgate.net In the context of sulfone synthesis, heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net The development of robust and reusable catalysts for the oxidation of thiophenes and related sulfur heterocycles remains an active area of research, aiming to provide more sustainable pathways to valuable sulfone-containing molecules.
Table 2: Examples of Green Oxidation Methods for Sulfide to Sulfone Conversion
| Oxidant | Catalyst | Solvent | Key Features |
| Hydrogen Peroxide | Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) | Solvent-free | Recyclable nanocatalyst, excellent yields |
| Hydrogen Peroxide | Amberlyst 15 / Acetic Acid | - | Effective for complete oxidation to sulfone |
| Air | Preyssler's Catalyst (H14[NaP5W30O110]) | Solvent-free | Green, reusable catalyst for thiol oxidation |
| Hydrogen Peroxide | Ti-Beta catalyst | - | Used in oxidative desulfurization |
Stereoselective Synthesis of Chiral Dihydrothiophene Sulfone Acetates
The enantioselective synthesis of chiral dihydrothiophene sulfone acetates, such as 1,1-dioxido-2,3-dihydro-3-thienyl acetate, can be approached through several strategic pathways. These include the enzymatic kinetic resolution of a racemic mixture of the corresponding alcohol or acetate, and dynamic kinetic resolution which allows for the theoretical conversion of the entire racemic starting material into a single enantiomer.
One of the most effective methods for resolving racemic alcohols and their corresponding acetates is through enzymatic kinetic resolution (EKR). Lipases are frequently employed for this purpose due to their ability to selectively catalyze the hydrolysis of an ester or the acylation of an alcohol for one enantiomer over the other. For instance, the kinetic resolution of aromatic Morita-Baylis-Hillman acetates has been successfully achieved using various lipases, such as those from Pseudomonas fluorescens and Candida antarctica. nih.gov In a typical EKR of a racemic acetate, the lipase (B570770) will selectively hydrolyze one enantiomer to the corresponding alcohol, leaving the other enantiomer as the unreacted acetate in high enantiomeric excess. Conversely, in the acylation of a racemic alcohol, the lipase will selectively acylate one enantiomer, yielding an enantioenriched acetate and the unreacted alcohol.
A more advanced and efficient approach is dynamic kinetic resolution (DKR). This process combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. wikipedia.orgprinceton.edu This allows for a theoretical yield of up to 100% of the desired single enantiomer, a significant advantage over the maximum 50% yield for the desired product in a classical kinetic resolution. wikipedia.orgprinceton.edu For the synthesis of a chiral acetate, a DKR would typically involve a lipase for the selective acetylation of one enantiomer of a racemic alcohol, coupled with a transition metal catalyst (e.g., a ruthenium complex) to continuously racemize the unreacted alcohol enantiomer. wikipedia.org This ensures that the substrate for the enzymatic acetylation is constantly replenished, driving the reaction towards a single, desired enantiomer of the acetate.
While direct examples for the stereoselective synthesis of 1,1-dioxido-2,3-dihydro-3-thienyl acetate are not prevalent in the reviewed literature, the principles of EKR and DKR established for other structurally related chiral alcohols and acetates provide a strong foundation for its potential synthesis. The data from studies on analogous systems, such as the enzymatic resolution of phenylethyl acetates, demonstrates the feasibility of these methods. scirp.org
Below are interactive tables summarizing typical results for enzymatic kinetic resolutions, which could be extrapolated for the synthesis of chiral dihydrothiophene sulfone acetates.
Table 1: Representative Data for Enzymatic Kinetic Resolution by Hydrolysis (Data conceptualized based on findings for analogous substrates nih.gov)
| Substrate (Racemic Acetate) | Enzyme | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) | Conversion (%) | Enantiomeric Ratio (E) |
| Rac-1,1-dioxido-2,3-dihydro-3-thienyl acetate | Candida antarctica Lipase B (CAL-B) | >99 | 95 | 49 | >200 |
| Rac-1,1-dioxido-2,3-dihydro-3-thienyl acetate | Pseudomonas cepacia Lipase (PCL) | 92 | 88 | 51 | 53 |
| Rac-1,1-dioxido-2,3-dihydro-3-thienyl acetate | Pseudomonas fluorescens Lipase | 85 | 80 | 51 | 35 |
Table 2: Representative Data for Dynamic Kinetic Resolution via Acetylation (Data conceptualized based on findings for analogous substrates wikipedia.org)
| Substrate (Racemic Alcohol) | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) |
| Rac-1,1-dioxido-2,3-dihydrothiophen-3-ol | Ru Complex | Lipase PS-C "Amano" II | Isopropenyl acetate | 96 | >99 |
| Rac-1,1-dioxido-2,3-dihydrothiophen-3-ol | Pd(0) Complex | Candida antarctica Lipase B (CAL-B) | Vinyl acetate | 92 | 97 |
These methodologies highlight a viable and powerful strategy for accessing enantiomerically pure 1,1-dioxido-2,3-dihydro-3-thienyl acetate and its analogues, which are of significant interest in various fields of chemical research.
Chemical Reactivity and Mechanistic Investigations of 1,1 Dioxido 2,3 Dihydro 3 Thienyl Acetate
Reactivity Profiles of the Dihydrothiophene Sulfone Ring System
The chemical behavior of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate (B1210297) is largely dictated by the interplay between the sulfone group, the carbon-carbon double bond, and the acetate functional group. The dihydrothiophene sulfone ring, specifically a 2-sulfolene derivative, exhibits distinct reactivity towards both electrophiles and nucleophiles.
The term electrophilic aromatic substitution is not applicable to the 2,3-dihydrothiophene-1,1-dioxide ring system as it is not an aromatic compound. The reactivity of the endocyclic double bond towards electrophiles is significantly diminished by the powerfully electron-withdrawing nature of the adjacent sulfone group. This deactivation renders the double bond resistant to common electrophilic reagents; for instance, the parent compound 3-sulfolene (B121364) is stable enough to be recrystallized from concentrated nitric acid without reaction. wikipedia.org
Despite this general lack of reactivity, the double bond can participate in cycloaddition reactions with highly reactive species. The addition of diazomethane (B1218177) to α,β-unsaturated sulfones is a known route to pyrazolines, demonstrating that the double bond can be attacked by potent electrophiles or dipoles. ru.nl Furthermore, under certain conditions, sulfolenes can act as dienophiles in Diels-Alder reactions, but typically only with very reactive dienes. wikipedia.org This indicates that while classical electrophilic addition is unfavorable, the double bond can engage in specific pericyclic and addition reactions.
In contrast to its passivity towards electrophiles, the double bond in the 2-sulfolene ring system is activated for nucleophilic attack. The electron-withdrawing sulfone group polarizes the C=C bond, making the β-carbon (C-4) electrophilic and susceptible to conjugate addition (Michael addition) by nucleophiles. wikipedia.org Vinyl sulfones are recognized as effective Michael acceptors. wikipedia.org
Reactions involving related 3-substituted-2,3-dihydrothiophene 1,1-dioxide derivatives demonstrate this susceptibility. For example, 3-oxo-2,3-dihydrothiophene 1,1-dioxide readily reacts with various sulfur and nitrogen nucleophiles. rsc.org These reactions often proceed beyond simple addition and can result in ring-opening via the extrusion of sulfur dioxide, which is a stable leaving group. rsc.org This transformation pathway allows for the synthesis of highly functionalized acyclic products like vinyl sulfides and enaminones from the cyclic sulfone precursor. rsc.org The attack of the nucleophile initiates a cascade that ultimately cleaves the ring.
| Nucleophile Type | Reaction Description | Resulting Product Class | Reference |
|---|---|---|---|
| Nitrogen Nucleophiles (e.g., Amines) | Conjugate addition to the double bond, followed by ring-opening with SO₂ extrusion. | Enaminones | rsc.org |
| Sulfur Nucleophiles (e.g., Thiols) | Michael-type addition leading to ring cleavage and elimination of sulfur dioxide. | Vinyl sulfides, Thioacetals | rsc.org |
| Organolithium Reagents (e.g., n-BuLi) | Addition to the double bond, potentially leading to a variety of functionalized products. | Functionalized Alkanes | rsc.org |
Transformations Involving the Acetate Moiety
The acetate group at the C-3 position behaves as a typical ester and can undergo characteristic transformations. The synthesis of the title compound often involves the esterification of the corresponding alcohol, 3-hydroxy-2,3-dihydrothiophene-1,1-dioxide, with an acetylating agent. ontosight.ai Consequently, the reverse reaction, hydrolysis, can be readily achieved under either acidic or basic conditions to regenerate the parent alcohol.
This hydrolysis is a key reaction, as it unmasks a secondary alcohol functionality that can be used for further synthetic elaborations. Additionally, the acetate can participate in transesterification reactions, where treatment with a different alcohol in the presence of an acid or base catalyst would lead to the formation of a new ester. These standard ester manipulations provide a route to modify the side chain without altering the core dihydrothiophene sulfone ring.
Role of the Sulfone Group in Directing Chemical Transformations
The sulfone group is a potent activating group for nucleophilic attack on the adjacent double bond, as detailed in section 3.1.2. Beyond activation, the sulfonyl moiety can also function as a leaving group, typically as sulfur dioxide (SO₂), in various elimination and rearrangement reactions. wikipedia.org In reactions of related systems with nucleophiles, the entire SO₂ group is often extruded from the ring, which is a key step in forming acyclic products. rsc.org In reactions like the Ramberg–Bäcklund reaction, a sulfone is converted to an alkene through the elimination of SO₂. wikipedia.org While the sulfonyl group is generally a less effective leaving group than halides, its ability to be eliminated as the stable gas SO₂ drives many synthetic transformations. wikipedia.org
The sulfone group is exceptionally effective at stabilizing an adjacent carbanion. wikipedia.org The protons on the carbon atoms alpha to the sulfonyl group (the C-2 position) are significantly more acidic than typical methylene (B1212753) protons. wikipedia.org In the presence of a suitable base, deprotonation at the C-2 position can occur, generating a resonance-stabilized carbanion. wikipedia.org This stabilization arises from the inductive electron-withdrawing effect of the two sulfone oxygens and the potential for delocalization of the negative charge onto the oxygen atoms. The formation of this stabilized carbanion is a cornerstone of sulfone chemistry, enabling the alkylation and functionalization of the carbon atom adjacent to the sulfone group. wikipedia.org
| Property | Mechanistic Role | Example Transformation | Reference |
|---|---|---|---|
| Activating Group | Enhances electrophilicity of the C=C bond for Michael addition. | Addition of amines or thiols. | wikipedia.orgrsc.org |
| Leaving Group | Eliminated as stable sulfur dioxide (SO₂) gas. | Ring-opening reactions, Ramberg–Bäcklund reaction. | wikipedia.orgrsc.org |
| Carbanion Stabilization | Stabilizes a negative charge on the α-carbon via induction and resonance. | Alkylation at the C-2 position. | wikipedia.orgwikipedia.org |
Reaction Mechanisms and Pathways in Dioxido Thiophene (B33073) Chemistry
The reactivity of 1,1-dioxido-2,3-dihydro-3-thienyl acetate and related 2-sulfolene derivatives is dominated by their involvement in pericyclic reactions, particularly Diels-Alder and photochemical cycloadditions. The mechanistic pathways of these reactions are governed by the electronic nature of the sulfolene ring and the specific reaction conditions employed.
Diels-Alder Reactions
2-Sulfolenes, including 1,1-dioxido-2,3-dihydro-3-thienyl acetate, can function as dienophiles in Diels-Alder reactions, a class of [4+2] cycloadditions. The electron-withdrawing nature of the sulfonyl group activates the double bond towards reaction with conjugated dienes. These reactions typically proceed through a concerted mechanism, where the formation of new sigma bonds occurs in a single step via a cyclic transition state.
Research has shown that the isomeric 3-sulfolenes can serve as a convenient source of 1,3-butadiene (B125203) in situ through a thermal retro-cheletropic reaction, which then reacts with a dienophile. youtube.com For instance, the reaction of 3-sulfolene with maleic anhydride (B1165640) in refluxing xylene yields the corresponding Diels-Alder adduct, cis-1,2,3,6-tetrahydrophthalic anhydride, in high yield. youtube.com This reaction underscores the utility of sulfolenes in generating dienes for cycloaddition reactions.
While specific Diels-Alder reactions involving 1,1-dioxido-2,3-dihydro-3-thienyl acetate as the dienophile are not extensively documented in the provided search results, the reactivity of the parent 2-sulfolene provides a strong indication of its potential behavior. The presence of the acetate group at the C3 position is expected to influence the regioselectivity and stereoselectivity of the cycloaddition.
Table 1: Representative Diels-Alder Reaction with a Sulfolene-Derived Diene
| Diene Source | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Sulfolene | Maleic Anhydride | Xylene, Reflux | cis-4-Cyclo-cis-1,2-dicarboxylic anhydride | 88.7 | upenn.edu |
Photochemical [2+2] Cycloadditions
In contrast to the thermal [4+2] cycloadditions, 2-sulfolenes can undergo photochemical [2+2] cycloadditions with alkenes. These reactions are initiated by the photoexcitation of the 2-sulfolene, leading to the formation of a cyclobutane (B1203170) ring. A notable example is the photochemical reaction of 2,3-dihydrothiophene-1,1-dioxide (2-sulfolene) with maleic anhydride, which yields a [2+2] cycloadduct. rsc.org This adduct can then be subjected to further transformations. rsc.org
The mechanism of these photochemical reactions typically involves the formation of an excited state of the sulfolene, which then reacts with the ground state alkene in a stepwise or concerted fashion to form the four-membered ring.
Table 2: Photochemical [2+2] Cycloaddition of 2-Sulfolene
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| 2,3-Dihydrothiophene-1,1-dioxide | Maleic Anhydride | Photochemical [2+2] Cycloaddition | 2-Thiabicyclo[3.2.0]heptane-6,7-dicarboxylic anhydride 2,2-dioxide | rsc.org |
Pyrolysis and Rearrangement Reactions
The adducts resulting from the cycloaddition reactions of 2-sulfolenes can undergo further transformations upon pyrolysis. The thermal behavior of these adducts is often dependent on the ring strain of the system. rsc.org For instance, the flash vacuum pyrolysis of Diels-Alder adducts of 2-sulfolene can lead to either the extrusion of sulfur dioxide and ethene or a retro-Diels-Alder reaction. rsc.org
The pyrolysis of bicyclic and tricyclic sulfones derived from the photochemical [2+2] cycloaddition of 2-sulfolene has also been investigated. rsc.org These reactions can result in either cycloreversion with the elimination of 2-sulfolene or the extrusion of ethene and sulfur dioxide to form a 1,3-diene. rsc.org
Synthesis of Substituted Dihydrothiophenes
The synthesis of substituted dihydrothiophenes, which are precursors to or analogs of 1,1-dioxido-2,3-dihydro-3-thienyl acetate, can be achieved through various methods. One approach involves a one-pot, four-component domino reaction to produce highly functionalized dihydrothiophenes. nih.gov A plausible mechanism for such a synthesis involves the initial formation of a Knoevenagel adduct, followed by a series of intramolecular additions and ring-opening/closing steps. nih.gov
Derivatives and Analogues of 1,1 Dioxido 2,3 Dihydro 3 Thienyl Acetate
Structural Modifications and Derivative Synthesis Strategies
The synthesis of derivatives of cyclic sulfones, including 1,1-Dioxido-2,3-dihydro-3-thienyl acetate (B1210297), employs a range of strategic approaches. The sulfone group is strongly electron-withdrawing, which activates adjacent carbon atoms and influences the reactivity of the entire heterocyclic system. acs.org This property is fundamental to many synthetic strategies.
Key strategies for structural modification include:
Ring-Closing Metathesis (RCM): A versatile method for constructing cyclic sulfones involves the RCM of acyclic sulfones prepared from precursors like alkenyl alcohols and alkenyl halides. iomcworld.comresearchgate.net
Transition Metal-Catalyzed Reactions: Catalytic protocols, often using palladium or copper, enable the efficient and regioselective synthesis of cyclic sulfone structures from a variety of substrates, yielding good to high product amounts. mdpi.com
Anionic Chemistry: The electron-withdrawing nature of the sulfone moiety facilitates the deprotonation of the α-carbon, creating a nucleophilic center. iomcworld.com This enolate can then react with various electrophiles, allowing for the introduction of diverse functional groups. A key strategy involves the lithiation of a cyclic sulfone followed by trapping with an electrophile. iomcworld.comresearchgate.net For instance, the enolate of a cyclic sulfone can be reacted with a chloroformate to append an ester moiety, a foundational step for creating acetate and other ester derivatives. acs.org
Cycloaddition Reactions: Diels-Alder reactions are a classic method for forming six-membered rings, and unsaturated sulfones are effective partners in these reactions. acs.org Sulfolenes, such as the dihydrothiophene dioxide ring system, are themselves latent sources of conjugated dienes, useful in further cycloaddition chemistry. iomcworld.com
These strategies allow for modifications both on the heterocyclic ring and at the exocyclic acetate position, leading to a broad library of derivatives.
Functional Group Diversification on the Thiophene (B33073) and Acetate Moieties
Diversification of the functional groups on both the dihydrothiophene dioxide ring and the acetate group is a primary goal for creating analogues with varied properties.
Thiophene Moiety Diversification: The carbon atom alpha to the sulfonyl group is a prime site for functionalization. A common approach begins with the deprotonation of a cyclic sulfone scaffold, such as sulfolane (B150427), using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). acs.org The resulting anion can be reacted with a range of electrophiles. For example, reaction with allyl chloroformate introduces an allyl ester group. acs.org Subsequent reactions can then modify this newly introduced group. This method allows for the creation of a tetrasubstituted α-sulfonyl stereogenic center, a key feature in some biologically active molecules. acs.org
Acetate Moiety Diversification: The acetate group itself offers a handle for further modification.
Hydrolysis and Re-esterification: The acetate ester can be hydrolyzed to the corresponding alcohol (1,1-dioxido-2,3-dihydro-3-thienol). This alcohol is a versatile intermediate that can be re-esterified with a wide variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to generate a library of ester analogues with different chain lengths, branching, or aromatic substituents.
Transesterification: Direct transesterification of the acetate group with another alcohol under acidic or basic conditions can produce different ester derivatives.
These dual approaches to diversification—modifying the ring through carbanion chemistry and altering the side chain via ester chemistry—provide comprehensive access to a wide array of structurally related compounds.
Synthesis and Properties of Related Cyclic Sulfone Acetates
The synthetic principles applied to 1,1-Dioxido-2,3-dihydro-3-thienyl acetate extend to a broader family of related cyclic sulfone acetates. The size of the sulfone-containing ring can be varied, leading to four-, five-, and six-membered cyclic sulfones with distinct chemical properties. iomcworld.comresearchgate.net For instance, both five-membered (sulfolane) and six-membered (thiane 1,1-dioxide) cyclic sulfones serve as scaffolds for creating ester derivatives. acs.org
The synthesis of these scaffolds can be achieved through established literature procedures. acs.org Once formed, these core structures can be functionalized, often by generating an enolate and reacting it with an appropriate chloroformate to install the desired ester side chain. acs.org The table below outlines key cyclic sulfone scaffolds used in the synthesis of such derivatives.
| Scaffold Name | Ring Size | Starting Material | Synthetic Note | Reference |
| Sulfolane | 5-membered | Commercially available | Used as a starting point for α-functionalization. | acs.org |
| Thiane 1,1-dioxide | 6-membered | Prepared via literature procedures | Can be functionalized similarly to sulfolane to create six-membered ring analogues. | acs.org |
| N-Boc thiomorpholine (B91149) 1,1-dioxide | 6-membered | Prepared via literature procedures | A heterocyclic analogue containing nitrogen, allowing for further diversification. | acs.org |
The properties of these related acetates are heavily influenced by the ring size and the nature of other substituents. The conformational constraints of the ring system can affect the reactivity and biological interactions of the molecule.
Development of Structurally Diverse N-(1,1-Dioxido-2,3-dihydro-3-thienyl)glycine and Related Structures
The synthesis of N-substituted glycine (B1666218) derivatives represents a significant structural leap from the parent acetate, introducing an amino acid moiety. nih.gov The development of a structure like N-(1,1-Dioxido-2,3-dihydro-3-thienyl)glycine involves conjugating the cyclic sulfone framework to glycine.
A plausible synthetic route would start with a 3-amino-2,3-dihydrothiophene-1,1-dioxide precursor. This amine can then be coupled with a glycine derivative using standard peptide coupling methods or by direct N-alkylation with a haloacetic acid ester followed by hydrolysis. The synthesis of N-substituted glycines is a well-established field, with various methods available. nih.govresearchgate.net For instance, N-acyl glycines can be formed by the conjugation of a fatty acid to a glycine molecule. nih.gov This general principle can be applied by reacting the amine precursor with an activated carboxyl group.
Green chemistry approaches for synthesizing N-substituted glycine derivatives often utilize water as a solvent, reacting an amine with a suitable precursor to form the C-N bond. nih.gov Catalytic methods, such as those using bismuth salts, have also been reported for efficiently creating glycine derivatives through N–H insertion reactions. researchgate.net These approaches highlight the feasibility of producing structurally diverse glycine conjugates of the cyclic sulfone core.
| Reaction Type | Description | Reactants | Relevance | Reference |
| N-Alkylation | An amine is reacted with an alkyl halide to form a C-N bond. | Primary/Secondary Amine + Haloacetate Ester | A standard method for attaching the glycine backbone to the thienyl amine precursor. | nih.gov |
| N-Acylation | An amine is reacted with an activated carboxylic acid (e.g., acyl-CoA, acyl chloride). | Primary/Secondary Amine + Activated Glycine | Forms an amide bond, leading to an N-acyl glycine structure. | nih.gov |
| Catalytic N-H Insertion | A catalyst, such as a bismuth salt, facilitates the addition of an amine across a C=O bond. | Amine + Ethyl Glyoxylate | An efficient, modern method for synthesizing N-substituted amino acid derivatives. | researchgate.net |
The resulting structures, which combine the rigid, polar cyclic sulfone with the flexible amino acid linker, are of interest for their potential to interact with biological targets in unique ways compared to their simpler acetate counterparts.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1,1-Dioxido-2,3-dihydro-3-thienyl acetate (B1210297) , both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would provide critical data for confirming its molecular structure.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity within the molecule. The expected signals would correspond to the protons of the dihydrothiophene ring and the acetyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to the structural assignment.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the dihydrothiophene ring, the sulfone group, the ester carbonyl group, and the methyl group of the acetate would provide definitive evidence for the presence of these functional groups and their arrangement.
While specific experimental NMR data for 1,1-Dioxido-2,3-dihydro-3-thienyl acetate is not publicly available in the searched literature, a hypothetical data table is presented below based on known chemical shift ranges for similar structural motifs.
Hypothetical ¹H and ¹³C NMR Data Table
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ (acetate) | ~2.1 | ~20-25 |
| -C=O (acetate) | - | ~170 |
| -CH-O- | ~5.0-5.5 | ~70-80 |
| -CH₂-S- | ~3.0-3.5 | ~50-60 |
| =CH- | ~6.0-6.5 | ~125-135 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 1,1-Dioxido-2,3-dihydro-3-thienyl acetate , high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement.
Upon ionization, the molecule would undergo characteristic fragmentation. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure. Expected fragmentation patterns would likely involve the loss of the acetate group, the sulfone group (SO₂), or parts of the dihydrothiophene ring.
Hypothetical Mass Spectrometry Data Table
| Fragment Ion | Hypothetical m/z | Possible Identity |
|---|---|---|
| [M]⁺ | 176.0143 | Molecular Ion |
| [M - CH₃CO]⁺ | 133.0061 | Loss of acetyl group |
| [M - OAc]⁺ | 117.0115 | Loss of acetate group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate would exhibit characteristic absorption bands corresponding to the various bonds within its structure.
Key expected absorption bands would include a strong stretching vibration for the ester carbonyl (C=O) group, strong stretching vibrations for the sulfone (S=O) group, and various C-H and C-O stretching and bending vibrations.
Hypothetical Infrared (IR) Spectroscopy Data Table
| Functional Group | Hypothetical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ester) | ~1740-1750 | Strong |
| S=O (Sulfone) | ~1300-1350 and ~1120-1160 | Strong |
| C-O (Ester) | ~1230-1250 | Strong |
| C=C (Alkenyl) | ~1640-1680 | Medium |
X-ray Crystallography for Solid-State Structure Determination
The resulting crystal structure would confirm the stereochemistry at the chiral center (the carbon atom bearing the acetate group) and provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice. Currently, there is no publicly available crystal structure data for this specific compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the purification and purity assessment of chemical compounds. For 1,1-Dioxido-2,3-dihydro-3-thienyl acetate , techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from any impurities or byproducts from a synthesis. By using a suitable stationary phase (e.g., a C18 column) and a mobile phase, a chromatogram is generated where the target compound appears as a distinct peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. The compound is vaporized and passed through a column, and its retention time is characteristic of the compound. The purity is determined by the relative area of the peak corresponding to the compound.
These chromatographic techniques are crucial for ensuring that the characterized material is a pure sample, which is essential for the accurate interpretation of spectroscopic data and for any subsequent applications.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For 1,1-Dioxido-2,3-dihydro-3-thienyl acetate (B1210297), DFT calculations would typically be employed to optimize the molecular geometry and to determine various electronic properties.
Electronic Structure: The electronic structure is fundamentally described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
In a study on a series of dihydrothiophenone derivatives, which share a similar heterocyclic core, DFT calculations at the B3LYP/6-31G(d,p) level were used to analyze these frontier orbitals. semanticscholar.org For 1,1-Dioxido-2,3-dihydro-3-thienyl acetate, it is expected that the HOMO would be localized on the π-system of the dihydrothiophene ring and potentially involve the non-bonding electrons of the acetate group's oxygen atoms. The LUMO is likely to be distributed over the sulfone group and the C=C double bond, which are the primary electron-accepting sites.
Local reactivity can be predicted using Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. For 1,1-Dioxido-2,3-dihydro-3-thienyl acetate, the carbon atoms of the double bond and the carbonyl carbon of the acetate group would be likely sites for nucleophilic attack, while the oxygen atoms of the sulfone and acetate groups would be prone to electrophilic attack.
A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution and reactive sites. In related sulfolene derivatives, the MEP surface typically shows a negative potential (red/yellow) around the oxygen atoms of the sulfone group, indicating their susceptibility to electrophilic attack, and a positive potential (blue) near the hydrogen atoms. documentsdelivered.com For the title compound, a significant negative potential would also be expected around the carbonyl oxygen of the acetate group.
Computed Properties for 1,1-Dioxido-2,3-dihydro-3-thienyl acetate The following table includes some basic properties computed by PubChem, which are derived from computational models. nih.gov
| Property | Value | Source |
| Molecular Weight | 176.19 g/mol | PubChem |
| XLogP3 | -0.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 176.01432991 Da | PubChem |
| Topological Polar Surface Area | 68.8 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
Molecular Modeling and Docking Studies for Intermolecular Interactions
Docking Studies: Molecular docking simulations would involve placing the 3D structure of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate into the binding site of a target protein. The simulation would then calculate the binding affinity and identify the most favorable binding pose. The sulfone and acetate groups would be expected to form hydrogen bonds with polar residues in a binding pocket, while the dihydrothiophene ring could engage in hydrophobic interactions. Such studies are crucial in drug discovery for identifying potential enzyme inhibitors or receptor ligands. For instance, docking studies on other thiophene (B33073) derivatives have been used to ascertain their binding modes in enzymes like acetylcholinesterase. nih.gov
Intermolecular Interactions: The nature of intermolecular interactions can be further investigated using techniques like Hirshfeld surface analysis. This method allows for the visualization and quantification of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov For 1,1-Dioxido-2,3-dihydro-3-thienyl acetate in a condensed phase, one would expect significant O···H hydrogen bonding involving the sulfone and acetate oxygen atoms.
Computational Predictions of Reaction Pathways and Mechanisms
Computational chemistry is a powerful tool for mapping out potential reaction pathways and elucidating reaction mechanisms at a molecular level. purdue.edupurdue.edu For 1,1-Dioxido-2,3-dihydro-3-thienyl acetate, this could involve studying its synthesis, degradation, or participation in reactions like cycloadditions.
A key reaction of the parent compound, 3-sulfolene (B121364), is its thermal decomposition via a retro-Diels-Alder reaction to produce 1,3-butadiene (B125203) and sulfur dioxide. wikipedia.orgnih.gov Computational studies can model the transition state of this reaction and calculate the activation energy, providing insights into the reaction kinetics. The presence of the acetate group at the 3-position would influence the electronic distribution and potentially the energetics of this retro-cycloaddition.
DFT calculations can also be used to explore other potential reactions. For example, the double bond in the dihydrothiophene ring could undergo various addition reactions. Computational modeling can help predict the regioselectivity and stereoselectivity of such reactions by comparing the energies of different possible transition states and products.
Conformational Analysis and Stereochemical Insights
The five-membered dihydrothiophene ring in 1,1-Dioxido-2,3-dihydro-3-thienyl acetate is not planar and can adopt different conformations. Computational methods are well-suited to explore the conformational landscape of this molecule.
Conformational Preferences: The sulfolene ring typically adopts an envelope or twisted-envelope conformation. By performing a conformational search using molecular mechanics or DFT, the relative energies of different conformers can be determined. For 1,1-Dioxido-2,3-dihydro-3-thienyl acetate, the orientation of the acetate group relative to the ring will also be a key conformational feature. The most stable conformer will be the one that minimizes steric strain and maximizes favorable electronic interactions. The principles governing conformational preferences in substituted cyclohexanes, such as the preference for bulky groups to occupy equatorial-like positions to avoid steric clashes, are also relevant to heterocyclic systems. libretexts.org
Stereochemical Insights: The carbon atom at the 3-position, bearing the acetate group, is a stereocenter. Therefore, 1,1-Dioxido-2,3-dihydro-3-thienyl acetate can exist as a pair of enantiomers, (R)- and (S)-. Computational methods can be used to model both enantiomers. While the energies of the enantiomers themselves are identical, their interactions with other chiral molecules, such as in a biological system, would differ. Computational modeling can help to understand and predict these stereospecific interactions.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental spectra.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts are often in good agreement with experimental values after appropriate scaling. nih.govresearchgate.net Such calculations would be crucial for assigning the peaks in the experimental NMR spectra of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate and for confirming its structure.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can also be simulated computationally. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. documentsdelivered.com This theoretical spectrum can then be compared with the experimental one to aid in the assignment of vibrational modes. For 1,1-Dioxido-2,3-dihydro-3-thienyl acetate, characteristic vibrational modes would include the S=O stretches of the sulfone group, the C=O stretch of the acetate group, and the C=C stretch of the double bond.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. nih.gov These calculations provide information on the excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively. This would help in understanding the electronic transitions within the molecule, such as π → π* and n → π* transitions.
The following table presents a hypothetical summary of the types of data that would be generated from such computational spectroscopic predictions.
| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |
| NMR | ¹H and ¹³C Chemical Shifts | GIAO-DFT |
| IR/Raman | Vibrational Frequencies and Intensities | DFT |
| UV-Vis | Excitation Energies (λ_max) and Oscillator Strengths | TD-DFT |
Applications and Emerging Roles in Chemical Sciences and Technology
Utility as Organic Building Blocks in Complex Molecule Synthesis
1,1-Dioxido-2,3-dihydro-3-thienyl acetate (B1210297) serves as a versatile precursor in the synthesis of a variety of organic molecules. Its dihydrothiophene dioxide core can act as a latent 1,3-butadiene (B125203) unit, which can be unmasked through thermal extrusion of sulfur dioxide. This property makes it a valuable reagent in Diels-Alder reactions, a powerful method for constructing six-membered rings. researchgate.netgoogle.com The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the stereospecific formation of complex cyclic systems. mdpi.comacs.org The reaction involves a conjugated diene reacting with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. researchgate.netresearchgate.net
The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. mdpi.com Conversely, the diene component should be electron-rich for a more facile reaction. researchgate.net The stereochemistry of the dienophile is retained in the product, making the Diels-Alder reaction highly stereospecific. acs.org
While direct examples of the synthesis of highly complex natural products using 1,1-Dioxido-2,3-dihydro-3-thienyl acetate are not extensively documented in readily available literature, the utility of the closely related 3-sulfolene (B121364) as a diene precursor is well-established. google.com This suggests the potential of its acetate derivative in similar synthetic strategies. The presence of the acetate group offers a handle for further functionalization, potentially leading to the synthesis of biologically active molecules and pharmaceutical intermediates. acs.orgrsc.org For instance, the sulfolane (B150427) moiety itself is found in compounds that have been investigated for a range of biological activities, including as H1 receptor antagonists and compounds with analgesic and antipsychotic properties. google.com
Contributions to Materials Science and Engineering
The incorporation of the sulfone group and the thiophene-derived structure of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate into larger molecular systems has significant implications for materials science, particularly in the development of organic electronics and specialized polymers.
Organic Electronics Applications (e.g., OFETs, OLEDs)
Thiophene-based materials are fundamental to the field of organic electronics due to their excellent charge transport properties. nih.gov They are integral components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic semiconductors. nih.gov
The introduction of a sulfone group into a thiophene-based molecule, as seen in thiophene-1,1-dioxides, can significantly alter its electronic properties. The strong electron-withdrawing nature of the sulfone group lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This tuning of frontier molecular orbital energies is a critical strategy in designing materials for specific electronic applications. For example, lowering the LUMO level can facilitate electron injection and transport, which is beneficial for n-type semiconductors in OFETs and for electron transport layers in OLEDs. acs.orgresearchgate.net
While specific studies detailing the use of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate in OFETs or OLEDs are not prominent, the broader class of thiophene-1,1-dioxides has been explored for these applications. acs.org The ability to functionalize these molecules, for instance, through the acetate group, provides a pathway to modify their solubility, processability, and solid-state morphology, all of which are crucial factors for device performance. researchgate.net
Polymeric Materials Incorporating Sulfone Moieties
Polymers containing sulfone groups, such as poly(ether sulfone)s (PES) and poly(thioether sulfone)s, are known for their exceptional thermal stability, mechanical strength, and chemical resistance. kaust.edu.sa These properties make them valuable in a range of applications, from high-performance engineering thermoplastics to membranes for separation processes. kaust.edu.sa
The synthesis of such polymers often involves the polycondensation of monomers containing sulfone groups with other aromatic compounds. kaust.edu.sa While direct polymerization of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate is not a common route, its structural motifs are relevant. For instance, the synthesis of novel poly(thioether sulfone)s with high refractive indices has been achieved through the Michael polyaddition of sulfur-containing monomers with divinyl sulfone. google.com These polymers exhibit excellent optical properties and thermal stability. google.com
The presence of the sulfone group contributes to the rigidity and high glass transition temperature of these polymers. kaust.edu.sa The acetate group on the 1,1-Dioxido-2,3-dihydro-3-thienyl acetate molecule could potentially be used as a reactive site for grafting onto polymer backbones or for initiating polymerization, offering a method to introduce the sulfone functionality into a variety of polymeric structures.
Applications in Agrochemical Development
Derivatives of thiophene (B33073) and compounds containing sulfone and acetate groups have shown promise in the development of new agrochemicals, including insecticides, fungicides, and herbicides. mdpi.comacs.orggoogle.comnumberanalytics.com
Research has demonstrated that novel thienylpyridyl- and thioether/sulfone-containing acetamides exhibit significant insecticidal activity, particularly against pests like Plutella xylostella (diamondback moth). researchgate.netgoogle.com Some of these compounds have shown efficacy comparable to commercial insecticides. researchgate.netgoogle.com The sulfone moiety, in particular, has been identified as a key feature for high insecticidal effect in certain molecular frameworks. google.com
Furthermore, some of these thienyl and sulfone-containing derivatives have also displayed notable fungicidal properties against various plant pathogens, such as Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum. researchgate.netgoogle.com The development of new fungicides is crucial for managing crop diseases, and sulfur-containing heterocycles are a known class of compounds with antifungal potential. mdpi.comresearchgate.net
In the realm of herbicides, derivatives of 2,1-benzothiazine containing an acetyl group have shown good herbicidal activity. researchgate.netnumberanalytics.com Additionally, 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles have been designed as potent inhibitors of transketolase, a key enzyme in plant metabolism, demonstrating excellent herbicidal activity against various weeds with good crop selectivity in some cases. nih.gov The structural elements of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate align with those found in these classes of bioactive molecules, suggesting its potential as a scaffold for the synthesis of new agrochemicals. acs.org
Role in Advanced Separation Technologies (e.g., Desulfurization of Fuels)
The removal of sulfur compounds from transportation fuels is a critical process for environmental protection, as sulfur oxides released during combustion are major contributors to acid rain. google.com Oxidative desulfurization (ODS) is an emerging technology that complements traditional hydrodesulfurization (HDS) by targeting sulfur-containing compounds that are difficult to remove by HDS, such as sterically hindered dibenzothiophenes. mdpi.comacs.org
The ODS process involves the oxidation of sulfur compounds, typically thiophenes and their derivatives, to their corresponding sulfoxides and sulfones. mdpi.comacs.org These oxidized sulfur compounds are significantly more polar than the parent sulfur compounds and the surrounding hydrocarbon matrix of the fuel. acs.org This increased polarity allows for their selective removal through methods such as solvent extraction or adsorption. acs.orggoogle.com
Sulfolane (tetrahydrothiophene-1,1-dioxide), a related compound to the core structure of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate, is a well-established industrial solvent used for the extraction of aromatic hydrocarbons from refinery streams and for the removal of acidic gases. chempoint.comstratusengr.comacs.org The sulfone group is key to its effectiveness. In ODS, the in-situ formation of sulfones from the fuel's sulfur components is the central step that enables their separation. acs.org While 1,1-Dioxido-2,3-dihydro-3-thienyl acetate itself is not directly used as an extractant, the chemistry of its sulfone group is at the heart of the ODS technology.
Broader Context in Heterocyclic Chemistry and Related Chemical Processes
Heterocyclic compounds, which are cyclic compounds containing at least two different elements as members of its ring(s), are of immense importance in chemistry, particularly in medicinal chemistry and materials science. acs.org Thiophene and its derivatives are a prominent class of sulfur-containing heterocycles. numberanalytics.comwikipedia.org
The chemistry of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate is intrinsically linked to the broader field of heterocyclic chemistry. As previously mentioned, its role as a masked diene in Diels-Alder reactions is a significant aspect of its reactivity, providing a pathway to more complex carbocyclic and heterocyclic systems. researchgate.netgoogle.com
Furthermore, the sulfone group significantly influences the reactivity of the heterocyclic ring. The strong electron-withdrawing nature of the sulfone activates the double bond towards nucleophilic attack and facilitates reduction of the ring system. acs.org This altered reactivity, compared to non-oxidized thiophenes, opens up unique synthetic possibilities.
The dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a structurally related cyclic sulfone, has been described as a versatile building block for the synthesis of new thiopyran-based heterocyclic systems through one-pot multi-component reactions. acs.org This highlights the potential of such sulfone-containing heterocycles to serve as platforms for the generation of diverse molecular libraries for various applications, including drug discovery and materials development.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for Dioxido Thienyl Acetates
The advancement of synthetic methodologies is crucial for the broader availability and study of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate (B1210297) and its derivatives. Future research in this area should focus on enhancing efficiency, safety, and sustainability.
A primary area for development is the use of safer and more manageable reagents for the synthesis of the 3-sulfolene (B121364) core. Traditional methods often rely on gaseous sulfur dioxide, which presents significant handling challenges. An efficient and practical method for the gram-scale synthesis of 3-sulfolenes utilizes sodium metabisulfite (B1197395) as a safe, inexpensive, and easy-to-handle sulfur dioxide equivalent. numberanalytics.com This method can be applied to a variety of 1,3-dienes and allylic alcohols, suggesting a viable pathway to substituted dioxido thienyl acetates. numberanalytics.com
Furthermore, the principles of green chemistry should be integrated into the synthetic routes. This includes the development of electrochemical methods for the oxidation and esterification steps. rsc.org Electrochemical synthesis offers a green and efficient alternative to traditional reagents, minimizing waste and often proceeding under mild conditions. rsc.org The use of reusable catalysts, such as dried Dowex H+ cation-exchange resin with or without sodium iodide (NaI), presents an environmentally friendly approach to the esterification step. researchgate.net These resin-based systems are effective, generally high-yielding, and the catalyst can be recovered and reused. researchgate.net
Future synthetic strategies could also explore one-pot reactions, where multiple synthetic steps are combined into a single process without the isolation of intermediates. A redox-divergent one-pot strategy has been reported for the synthesis of dihydrothiophenes and thiophenes from allylic alcohols using DMSO and HBr, where the product selectivity is controlled by the reagent stoichiometry. nih.gov Adapting such a strategy could lead to a highly efficient synthesis of the target compound and its analogues.
Expanding the Scope of Chemical Transformations and Derivatizations
The structural features of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate offer multiple sites for chemical modification, providing a rich platform for the creation of diverse molecular architectures.
The dihydrothiophene ring is a key target for derivatization. The double bond within the ring can undergo various addition reactions, and the carbon atoms adjacent to the sulfone group are activated for a range of transformations. Research into the deprotonation of the sulfolene ring followed by alkylation has shown that it is possible to introduce substituents at various positions. nih.gov The development of catalytic asymmetric functionalization and dearomatization of related thiophene (B33073) structures points towards the potential for creating chiral derivatives of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate. mdpi.comacs.org
The acetate group is another handle for derivatization. It can be hydrolyzed to the corresponding alcohol, which can then be used in a variety of subsequent reactions, such as etherification, further esterification with different acyl groups, or conversion to other functional groups. This would allow for the introduction of a wide range of functionalities, tailoring the molecule's properties for specific applications.
Moreover, the sulfolene moiety itself can participate in cycloaddition reactions. researchgate.net While the 1,1-dioxide is a stable group, exploring its reactivity under various conditions could lead to novel ring systems. The development of methods for the synthesis of 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2e] numberanalytics.comrsc.orgoxazines from related aminobenzylnaphthols showcases how heterocyclic systems can be built upon. researchgate.net
Future work should aim to create a library of derivatives by systematically modifying each of these reactive sites. This would involve exploring a broad range of reaction conditions and catalysts to achieve selective transformations.
Discovery of New Applications in Emerging Chemical Technologies
The unique electronic and structural properties of the thiophene dioxide core suggest that 1,1-Dioxido-2,3-dihydro-3-thienyl acetate and its derivatives could find applications in several emerging technologies.
Thiophene-based materials are well-known for their utility in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comrsc.org The introduction of the sulfone group significantly lowers the HOMO and LUMO energy levels of the thiophene ring, which can be advantageous for creating electron-transporting or ambipolar semiconducting materials. rsc.org The preparation of thiophene-S,S-dioxides has been shown to result in materials with a reduced HOMO-LUMO band gap, a desirable property for semiconductors. rsc.org Future research should focus on synthesizing oligomeric and polymeric materials derived from 1,1-Dioxido-2,3-dihydro-3-thienyl acetate and evaluating their performance in electronic devices.
In the field of energy storage, organic compounds are being explored as electrode materials for batteries due to their high theoretical capacity and structural diversity. Thiophene derivatives have been successfully used as electrode materials for high-performance sodium-ion batteries. rsc.org The presence of the sulfone and acetate groups in the target molecule could enhance its electrochemical properties and stability.
Furthermore, the functionalization of the acetate group with specific recognition elements could lead to the development of novel sensors. The polythiophene backbone, for instance, can be modified with side chains to create sensors for various analytes. techscience.com Derivatives of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate could be designed to exhibit changes in their optical or electronic properties upon binding to a target molecule.
The introduction of sulfonic acid groups to thiophene derivatives has been shown to produce water-soluble materials with interesting properties. rsc.org Sulfonated polythiophenes have been used to create water-redispersible graphene, which has applications in conductive inks and electrocatalysis. researchgate.netrsc.org Exploring the sulfonation of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate or its derivatives could lead to new water-soluble materials with unique applications.
Advanced Computational Design and Optimization of Derivatives
Computational chemistry provides powerful tools for the rational design and optimization of molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate and its derivatives. researchgate.netmdpi.com These calculations can provide insights into bond lengths, charge distributions, and frontier molecular orbital energies, which are crucial for understanding the molecule's behavior. researchgate.net For instance, computational studies can predict how different substituents on the thiophene ring will affect the HOMO-LUMO gap, which is a key parameter for applications in organic electronics. whiterose.ac.uk
In silico screening can be used to design novel derivatives with specific functionalities. For example, computational methods have been used to design thieno[2,3-b]thiophene-based non-fullerene acceptors for organic solar cells by substituting end-capped units to tune the electronic properties. nih.govresearchgate.net A similar approach could be applied to 1,1-Dioxido-2,3-dihydro-3-thienyl acetate to design derivatives with optimized properties for use in OPVs or other electronic devices.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of derivatives with their biological activity or other properties. nih.gov This can be particularly useful if the derivatives are explored for pharmaceutical or agrochemical applications. By building a predictive model, it is possible to design new compounds with enhanced activity. nih.gov
Molecular dynamics simulations can be used to study the conformational behavior of these molecules and their interactions with other molecules or materials, which is important for applications in materials science and biology. nih.gov
Table 1: Computational Methods for the Design and Analysis of Thiophene Derivatives
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, bond lengths, charge distribution | researchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of optical properties | Absorption and emission spectra | nih.gov |
| Ab initio methods (e.g., MP2, CC2) | High-accuracy electronic structure | Geometries, excitation energies | whiterose.ac.uk |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity | Biological activity, physical properties | nih.gov |
| Molecular Docking | Prediction of binding modes | Ligand-receptor interactions, binding affinity | techscience.com |
| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational stability, interaction dynamics | nih.gov |
Interdisciplinary Research with Materials and Catalysis Sciences
The unique properties of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate make it a promising candidate for interdisciplinary research, particularly at the interface of chemistry, materials science, and catalysis.
In materials science, this compound and its derivatives can be used as building blocks for the synthesis of novel functional materials. The ability of thiophene units to engage in π-stacking makes them suitable for creating self-assembling materials. rsc.org By modifying the acetate group with long alkyl chains or other self-assembling moieties, it may be possible to create liquid crystalline materials or other ordered structures. The incorporation of this molecule into larger frameworks, such as Covalent Organic Frameworks (COFs), could lead to materials with tailored porosity and electronic properties for applications in gas storage, separation, or catalysis. catalysis.blog The sulfur atom in thiophene can interact with metal centers, which is beneficial for catalytic applications. catalysis.blog
In the field of catalysis, thiophene derivatives have been used both as catalysts and as ligands to modify the properties of metal catalysts. For example, thiophene-modified platinum catalysts have shown enhanced selectivity in hydrogenation reactions. acs.org The sulfone group in 1,1-Dioxido-2,3-dihydro-3-thienyl acetate could further modulate the electronic properties of the thiophene ring, potentially leading to new catalytic activities. Thiophene-sulfur doped carbons have been synthesized and used as electrocatalysts for the production of hydrogen peroxide. acs.org
The development of sulfonated polythiophene-interfaced graphene highlights a successful interdisciplinary approach, combining the properties of a conducting polymer with a 2D material to create a water-redispersible powder with high conductivity and electrocatalytic activity. researchgate.netrsc.org Similar strategies could be employed with derivatives of 1,1-Dioxido-2,3-dihydro-3-thienyl acetate to create novel hybrid materials.
Future research should foster collaborations between synthetic chemists, materials scientists, and catalysis experts to fully explore the potential of this versatile molecule.
Q & A
Q. What spectroscopic and crystallographic methods are employed to characterize 1,1-Dioxido-2,3-dihydro-3-thienyl acetate and its derivatives?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation of protons and carbons, mass spectrometry (MS) for molecular weight confirmation, and single-crystal X-ray diffraction to resolve stereochemistry and bonding. For example, X-ray studies of related compounds (e.g., 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate) reveal planar molecular geometries and intermolecular interactions like C–H⋯O hydrogen bonds, critical for understanding packing behavior . Key data for 1,1-Dioxido-2,3-dihydro-3-thienyl derivatives include:
Q. What are the common synthetic routes for preparing 1,1-Dioxido-2,3-dihydro-3-thienyl acetate derivatives?
- Methodological Answer : Synthesis often involves multi-step protocols with strict control of reaction conditions. For example:
- Step 1 : Functionalization of the thiophene ring via sulfonation or oxidation to introduce the 1,1-dioxide moiety .
- Step 2 : Acetylation using reagents like acetic anhydride or acetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C .
- Step 3 : Coupling with pharmacophores (e.g., thiazolidinone or fluorobenzylidene groups) via nucleophilic substitution or condensation reactions .
Critical parameters include temperature control (e.g., −10°C for sensitive intermediates) and solvent selection (polar aprotic solvents for SN2 reactions) .
Advanced Research Questions
Q. How do structural modifications in the thiophene ring or acetamide group influence biological activity?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. Key findings include:
- Thiophene sulfone substitution : Enhances metabolic stability compared to non-sulfonated analogs, as seen in antifungal derivatives .
- Fluorobenzylidene incorporation : Increases affinity for enzymatic targets (e.g., antifungal activity via inhibition of fungal lanosterol demethylase) .
- Methyl/phenyl groups on acetamide : Modulate solubility and membrane permeability, as observed in anti-inflammatory analogs .
Comparative assays (e.g., MIC tests for antimicrobial activity) and computational docking are used to validate these effects .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions or structural impurities . Strategies include:
- Standardized bioassays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
- Purity validation : Employ HPLC (≥95% purity thresholds) and LC-MS to confirm compound integrity .
- Meta-analysis : Cross-reference data from analogs (e.g., N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide) to identify trends .
Q. What strategies optimize reaction yields and selectivity in multi-step syntheses of complex derivatives?
- Methodological Answer : Optimization involves:
- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps improve regioselectivity .
- Solvent polarity adjustment : Use DMF for high-temperature condensations vs. THF for low-temperature substitutions .
- In situ monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
Example: A 3-step synthesis of N-benzyl-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide achieved 78% yield via controlled pH (6.5–7.5) and inert atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
